![molecular formula C33H72ClNO3Si B14218563 N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride CAS No. 538368-08-0](/img/structure/B14218563.png)
N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride: is an organosilane compound that serves as a coupling agent, disinfectant, and preservative. It is known for its ability to form stable bonds with both organic and inorganic materials, making it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride typically involves the following steps:
Reaction of N,N-Dioctylamine with 3-Chloropropyltriethoxysilane: This step involves the nucleophilic substitution reaction where N,N-Dioctylamine reacts with 3-Chloropropyltriethoxysilane to form the desired product.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ammonium center.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Silanol groups and siloxane bonds.
Substitution Reactions: Various substituted ammonium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and cell culture.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial coatings.
Industry: Utilized in the production of advanced materials such as nanocomposites and functionalized nanoparticles
Wirkmechanismus
The mechanism of action of N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride involves its ability to form stable bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The ammonium center can interact with organic molecules, enhancing the compound’s ability to act as a coupling agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyloctadecyl [3-(trimethoxysilyl)propyl]ammonium chloride: Similar in structure but with different alkyl groups and methoxy substituents.
N-Trimethoxysilylpropyl-N,N,N-Trimethyl Ammonium Chloride: Another organosilane with trimethoxysilyl groups instead of triethoxysilyl groups
Uniqueness
N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride is unique due to its specific combination of long alkyl chains and triethoxysilyl groups, which provide enhanced hydrophobicity and reactivity. This makes it particularly effective in applications requiring strong adhesion and stability .
Eigenschaften
CAS-Nummer |
538368-08-0 |
|---|---|
Molekularformel |
C33H72ClNO3Si |
Molekulargewicht |
594.5 g/mol |
IUPAC-Name |
trioctyl(3-triethoxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C33H72NO3Si.ClH/c1-7-13-16-19-22-25-29-34(30-26-23-20-17-14-8-2,31-27-24-21-18-15-9-3)32-28-33-38(35-10-4,36-11-5)37-12-6;/h7-33H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SHGSYQMQJZPZSI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCC[Si](OCC)(OCC)OCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



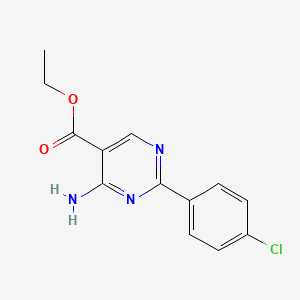
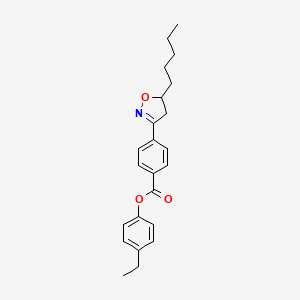
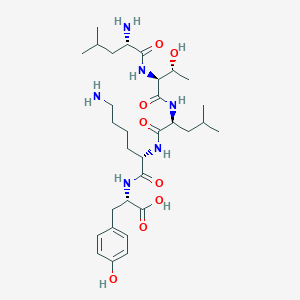
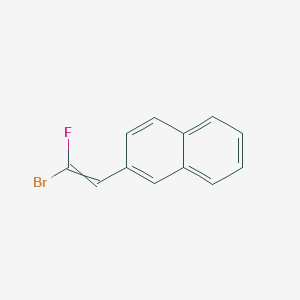
![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)
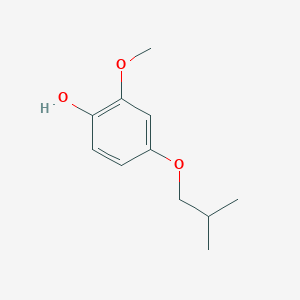
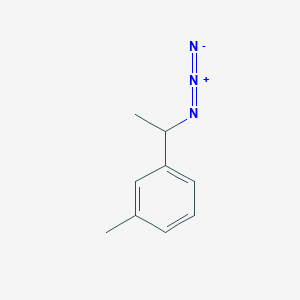

![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)

